molecular formula C8H12O2 B14710493 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- CAS No. 18458-23-6

3(2H)-Furanone, 5-ethyl-2,2-dimethyl-

Cat. No.: B14710493
CAS No.: 18458-23-6
M. Wt: 140.18 g/mol
InChI Key: VHPMRLOJYLTYEA-UHFFFAOYSA-N
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Description

3(2H)-Furanone, 5-ethyl-2,2-dimethyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-ethyl-2,2-dimethyl-4-pentenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the efficient production of high-quality 3(2H)-Furanone, 5-ethyl-2,2-dimethyl-.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Furanone, 5-ethyl-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3(2H)-Furanone, 5-ethyl-2,2-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the organism and the specific bioactivity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Furanone, 5-methyl-2,2-dimethyl-
  • 3(2H)-Furanone, 5-ethyl-2-methyl-
  • 3(2H)-Furanone, 5-ethyl-2,2-diethyl-

Uniqueness

3(2H)-Furanone, 5-ethyl-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

18458-23-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-ethyl-2,2-dimethylfuran-3-one

InChI

InChI=1S/C8H12O2/c1-4-6-5-7(9)8(2,3)10-6/h5H,4H2,1-3H3

InChI Key

VHPMRLOJYLTYEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C(O1)(C)C

Origin of Product

United States

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